

# Elacestrant standard endocrine therapy progression-free survival

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## Compound Focus: Elacestrant

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## Efficacy Data and Clinical Comparison

The approval and efficacy profile of **elacestrant** are primarily based on the phase III **EMERALD trial** [1] [2]. The table below summarizes the key efficacy outcomes from this study.

Population / Metric	Elacestrant	Standard of Care (SOC) ET	Hazard Ratio (HR)	P-value
<b>ESR1-mutant subgroup (Primary Endpoint)</b> [1] [2]				
Median Progression-Free Survival (PFS)	3.8 months [2]	1.9 months [2]	0.55 (95% CI: 0.39, 0.77)	0.0005
<b>All Patients (ITT Population)</b> [1] [2]				
Median Progression-Free Survival (PFS)	Not specified in detail	Not specified in detail	0.70 (95% CI: 0.55, 0.88)	0.002

Population / Metric	Elacestrant	Standard of Care (SOC) ET	Hazard Ratio (HR)	P-value
<b>Patients with Prior ET+CDK4/6i ≥12 months (ESR1-mutant) [3]</b>				
Median Progression-Free Survival (PFS)	8.6 months	1.9 months	0.41 (95% CI: 0.26, 0.63)	Not adjusted for multiple testing

### Key Context:

- **Standard of Care (SOC):** In the EMERALD trial, the comparator was the investigator's choice of endocrine monotherapy, which included **fulvestrant** or an **aromatase inhibitor** (anastrozole, letrozole, or exemestane) [1] [2].
- **Patient Population:** The trial enrolled postmenopausal women and adult men with ER+/HER2- advanced or metastatic breast cancer who had disease progression after **1 or 2 prior lines of endocrine therapy**, including mandatory pretreatment with a **CDK4/6 inhibitor** [1] [2].
- **FDA Approval:** The U.S. FDA approved **elacestrant** specifically for patients with **ESR1-mutated** tumors, as the PFS benefit was most pronounced in this subgroup. The benefit-risk assessment was not considered favorable for patients without the mutation [2].

Subgroup analyses from EMERALD further highlight that the efficacy of **elacestrant** is enhanced in patients who had a longer duration of prior treatment with a CDK4/6 inhibitor and endocrine therapy (ET+CDK4/6i), suggesting these tumors remain endocrine-sensitive [3]. The PFS benefit for **elacestrant** was consistent across various clinical scenarios in this subgroup, including presence of bone or visceral metastases, and coexisting mutations in *PIK3CA* or *TP53* [3].

## Experimental Protocols and Trial Design

For researchers, the methodology of the pivotal EMERALD trial is critical for understanding the data.

### EMERALD Trial Design (NCT03778931) [1] [2]:

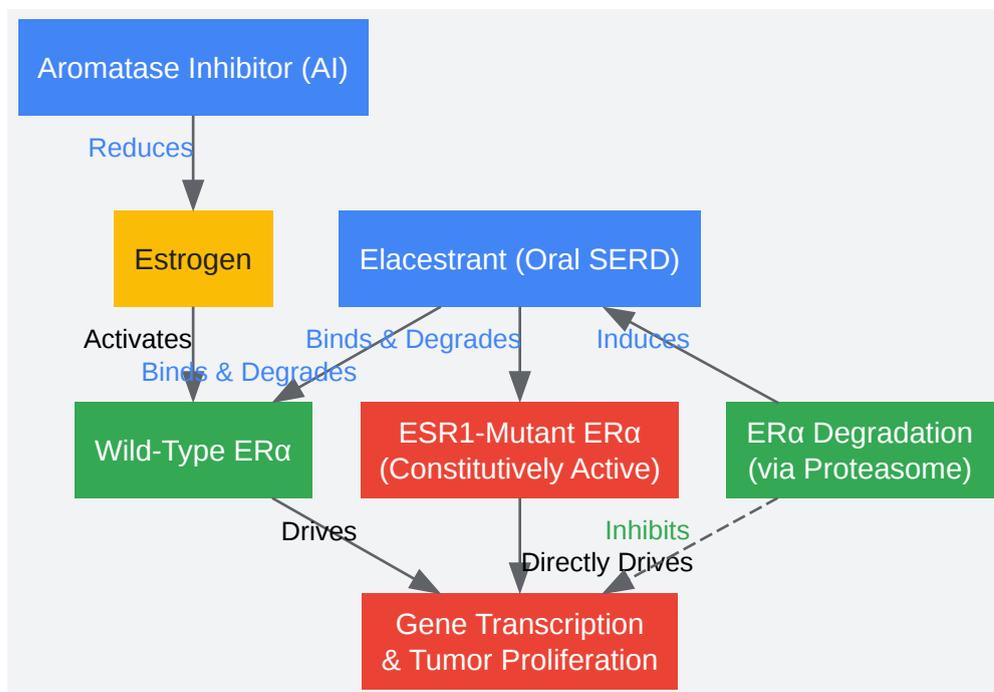
- **Study Type:** International, multicenter, randomized, open-label, active-controlled, phase III clinical trial.

- **Randomization & Stratification:** Patients were randomized 1:1 to **elacestrant** (345 mg orally once daily) or SOC ET. Randomization was stratified by:
  - ESR1 mutation status (detected vs. not detected).
  - Prior fulvestrant treatment (yes vs. no).
  - Presence of visceral metastases (yes vs. no).
- **Key Eligibility Criteria:**
  - ER+/HER2- advanced or metastatic breast cancer.
  - 1-2 prior lines of endocrine therapy (required to include a CDK4/6 inhibitor).
  - ≤1 prior line of chemotherapy for advanced disease.
- **Primary Endpoint:** Progression-Free Survival (PFS) assessed by Blinded Independent Central Review (BICR) according to RECIST v1.1.
- **Key Secondary Endpoint:** Overall Survival (OS).
- **ESR1 Mutation Testing:** ESR1 mutational status (any missense mutation in codons 310-547) was determined centrally in cell-free DNA using the **Guardant360 CDx** assay [1] [2].

## Mechanism of Action and Signaling Pathways

**Elacestrant** is a novel, oral **selective estrogen receptor degrader (SERD)**. It exerts its therapeutic effect by binding to the estrogen receptor (ER $\alpha$ ) and degrading it via the proteasomal pathway, thereby inhibiting estrogen-dependent gene transcription and tumor growth [2]. This mechanism is particularly effective against tumors harboring **ESR1 mutations**, which are acquired mutations that lead to ligand-independent, constitutive activation of the ER pathway and are a common cause of resistance to aromatase inhibitors [4] [2].

The following diagram illustrates the signaling pathway and mechanism of **elacestrant**.



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## Future Research Directions

The clinical development of **elacestrant** is ongoing, with research focusing on overcoming resistance and moving into earlier treatment lines [5] [6].

- **Combination Therapies:** Early-phase trials like **ELEVATE** are investigating **elacestrant** in combination with other targeted agents, such as **ribociclib** (CDK4/6 inhibitor) or **everolimus** (mTOR inhibitor), to overcome complex resistance mechanisms [5].
- **Earlier Lines of Treatment:** The **SERENA-6** phase III trial is evaluating a strategy of switching to camizestrant (another oral SERD) plus a CDK4/6 inhibitor upon early detection of ESR1 mutations in circulating tumor DNA, rather than waiting for radiographic progression [5].
- **Adjuvant Setting:** The phase 3 **ELEGANT** trial is ongoing, assessing adjuvant **elacestrant** in high-risk, early-stage breast cancer to prevent recurrence [6].

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